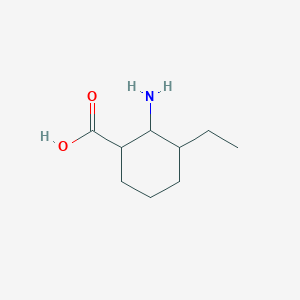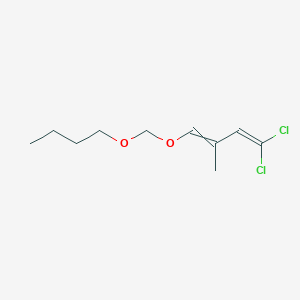![molecular formula C10H7ClN4O3 B14324813 5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 109480-39-9](/img/structure/B14324813.png)
5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the diazotization of 4-chloroaniline followed by coupling with barbituric acid. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then reacted with barbituric acid under basic conditions to form the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pH, and reactant concentrations, which are crucial for optimizing the synthesis process .
化学反応の分析
Types of Reactions
5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential as a biological stain due to its azo group.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments for textiles and printing.
作用機序
The mechanism of action of 5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with biological molecules through its azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 5-[(E)-(4-Fluorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-[(E)-(4-Bromophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-[(E)-(4-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The presence of the chlorophenyl group in 5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione imparts unique chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential for forming various derivatives. Additionally, the compound’s ability to undergo multiple types of chemical reactions makes it a valuable intermediate in synthetic chemistry .
特性
CAS番号 |
109480-39-9 |
|---|---|
分子式 |
C10H7ClN4O3 |
分子量 |
266.64 g/mol |
IUPAC名 |
5-[(4-chlorophenyl)diazenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H7ClN4O3/c11-5-1-3-6(4-2-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4,7H,(H2,12,13,16,17,18) |
InChIキー |
QSCDNLMXEUAADJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2C(=O)NC(=O)NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


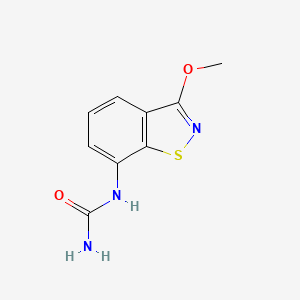
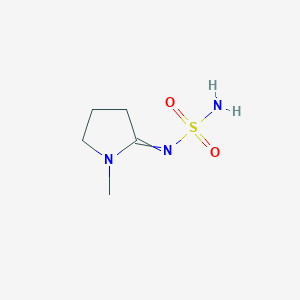


![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
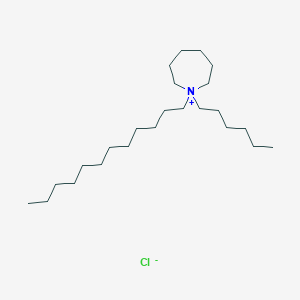
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)

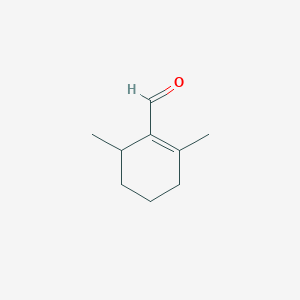
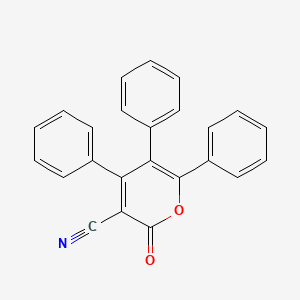
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
